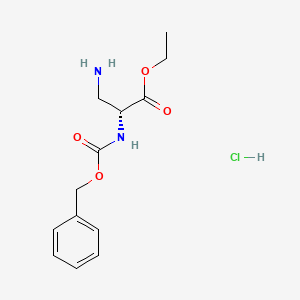

(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL

Descripción general

Descripción

®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is a chiral compound that is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both amino and benzyloxycarbonylamino groups makes it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.

Formation of the ester: The protected amino acid is then esterified using ethanol in the presence of an acid catalyst.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Análisis De Reacciones Químicas

Peptide Bond Formation

The compound participates in peptide coupling reactions via its free amino group, facilitated by activating agents:

-

Mechanistic Insight : The unprotected amino group undergoes nucleophilic attack on activated carbonyl groups (e.g., from HBTU-mediated intermediates), forming stable amide bonds .

Deprotection Reactions

Selective removal of protecting groups enables further functionalization:

Cbz Group Removal

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C | RT, 6–12 h | Free primary amine |

| Acidolysis | TFA/CH₂Cl₂ (1:1) | 0°C to RT, 2 h | Deprotected amine with ester intact |

Ethyl Ester Hydrolysis

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| LiOH/THF-H₂O | 0°C to RT, 4 h | Carboxylic acid derivative | Precursor for solid-phase synthesis |

Side-Chain Functionalization

The β-amino acid backbone allows homologation and derivatization:

Wolf Rearrangement

| Step | Reagents | Product |

|---|---|---|

| Diazoketone formation | Diazomethane, THF (-15°C) | β-Amino ester derivatives |

| Silver-catalyzed rearrangement | Ag benzoate, heat | Extended-chain β-amino acids |

-

Applications : Homologated products show enhanced antimalarial activity (IC₅₀: 9.79–11.52 nM vs. chloroquine-resistant P. falciparum) .

Enzymatic and Biological Interactions

The compound modulates biochemical pathways through targeted interactions:

Comparative Reactivity with Analogues

Key differences in reactivity arise from stereochemistry and protecting groups:

| Compound | Reactivity with HBTU | Deprotection Efficiency (TFA) |

|---|---|---|

| (R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HCl | High (92%) | 95% |

| (S)-tert-Butyl 3-amino-2-(Cbz-amino)propanoate | Moderate (78%) | 88% |

-

Structural Influence : The ethyl ester group enhances solubility in organic solvents, improving coupling efficiency compared to bulkier tert-butyl analogues .

Industrial-Scale Optimization

Large-scale synthesis employs automated systems to control critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 20–25°C | Maximizes selectivity (>90%) |

| pH (hydrolysis step) | 8.5–9.0 | Prevents racemization |

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (R)-ethyl 3-amino-2-(cbz-amino)propanoate HCl is in peptide synthesis. Its unique structure, featuring an ethyl ester and a carbobenzyloxy (cbz) protecting group, enhances its utility as an intermediate in the production of peptides. The chiral center allows for the synthesis of enantiomerically pure peptides, which are crucial for developing biologically active compounds.

Pharmacological Research

This compound has been studied for its binding affinities with various receptors and enzymes, contributing to pharmacokinetic and pharmacodynamic research. Understanding these interactions is essential for drug development as they help identify potential therapeutic targets and side effects.

Case Study: Drug Development

A notable application is in the development of inhibitors targeting specific enzymes involved in disease pathways. For example, research has shown that derivatives of this compound can inhibit renin, an enzyme critical in blood pressure regulation, thereby presenting potential therapeutic avenues for hypertension treatment .

Structural Comparisons

To better understand the uniqueness of this compound compared to similar compounds, the following table highlights key structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ethyl ester, cbz protection | Chiral center enhances specificity in peptide synthesis |

| (S)-Ethyl 3-Amino-2-(cbz-amino)propanoate HCl | Similar structure but different chirality | Potentially different biological activity due to chirality |

| Ethyl Glycinate | Simple ethyl ester of glycine | Lacks cbz protection; less complex synthesis |

| N-Boc-L-Alanine | Boc protection instead of cbz | Different protecting group affects reactivity |

Analytical Applications

In addition to its synthetic and pharmacological uses, this compound is utilized in analytical chemistry for developing methods to assess the purity and concentration of amino acids and peptides. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for these analyses.

Mecanismo De Acción

The mechanism of action of ®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride involves its role as an intermediate in biochemical pathways. The benzyloxycarbonyl group protects the amino group during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions, targeting specific enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl 3-amino-2-(benzyloxycarbonylamino)propanoate

- (S)-3-amino-2-(benzyloxycarbonylamino)propanoic acid tert-butyl ester

Uniqueness

®-Ethyl 3-amino-2-(benzyloxycarbonylamino)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl ester and benzyloxycarbonyl protecting groups. This combination allows for selective synthetic transformations and makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and biologically active molecules.

Actividad Biológica

(R)-Ethyl 3-amino-2-(Cbz-amino)propanoate HCl is a chiral β-amino acid derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is notable for its structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 287.75 g/mol

- Functional Groups : The presence of an ethyl ester and a carbobenzyloxy (Cbz) group contributes to its reactivity and solubility.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. Studies have shown that derivatives of β-amino acids, including those with Cbz protection, display significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Moderate | 12.5 |

| Cbz-protected derivatives | High | 6.0 - 10.0 |

2. Anticancer Potential

The biological evaluation of related β-amino acid derivatives has demonstrated promising anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

3. Antiplasmodial Activity

Recent studies have also explored the antiplasmodial effects of β-amino acid derivatives against Plasmodium falciparum. Compounds similar to this compound have shown significant activity in the nanomolar range, indicating their potential as antimalarial agents .

| Compound | Strain Tested | IC50 (nM) |

|---|---|---|

| This compound | CQ-S strain | 27.0 |

| Related derivative | CQ-R strain | 11.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Membrane Interaction : Its lipophilic properties enhance its ability to penetrate cell membranes, potentially disrupting cellular functions.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression .

Case Studies

- Antitumor Activity in Vivo : A study investigated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a therapeutic agent .

- Antimicrobial Efficacy : In vitro experiments demonstrated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against multidrug-resistant strains .

Propiedades

IUPAC Name |

ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.